Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 2141577-06-0
VCID: VC4869218
InChI: InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CI)CC1
Molecular Formula: C15H26INO3
Molecular Weight: 395.281

Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

CAS No.: 2141577-06-0

Cat. No.: VC4869218

Molecular Formula: C15H26INO3

Molecular Weight: 395.281

* For research use only. Not for human or veterinary use.

Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate - 2141577-06-0

Specification

CAS No. 2141577-06-0
Molecular Formula C15H26INO3
Molecular Weight 395.281
IUPAC Name tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Standard InChI InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-9-7-15(8-10-17)6-4-5-12(11-16)19-15/h12H,4-11H2,1-3H3
Standard InChI Key OSKSAQBYSYHWQH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CCCC(O2)CI)CC1

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is systematically named tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate, reflecting its spirocyclic architecture. The molecular formula is C₁₄H₂₄INO₄, with a molecular weight of 397.25 g/mol . The spiro[5.5]undecane core consists of two fused cyclohexane rings sharing a single atom (spiro carbon), with one ring containing an oxygen atom (1-oxa) and the other a nitrogen atom (9-aza). The iodomethyl group (-CH₂I) at position 2 and the tert-butyl ester (-COO-t-Bu) at position 9 are critical functional groups influencing reactivity.

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS Number2172031-72-8
IUPAC Nametert-Butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Molecular FormulaC₁₄H₂₄INO₄
Molecular Weight397.25 g/mol
SMILESCC(C)(C)OC(=O)N1C2(CCC(CC2)CI)OC3(CCCCC3)O1Derived

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multi-step procedures, as evidenced by analogous spirocyclic compounds . A generalized approach includes:

  • Spiro Ring Formation: Cyclization of a bis-halogenated precursor to construct the spiro[5.5]undecane core.

  • Functionalization:

    • Introduction of the iodomethyl group via nucleophilic substitution (e.g., reaction with NaI in acetone).

    • Protection of the amine group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.

Example Protocol (Adapted from ):

  • Step 1: Cyclization of 1,5-dibromopentane with a diamine under basic conditions to form the azaspiro intermediate.

  • Step 2: Iodination at position 2 using KI in the presence of a phase-transfer catalyst.

  • Step 3: Boc protection of the amine using Boc anhydride and DMAP.

Optimization Challenges

  • Regioselectivity: Ensuring iodination occurs exclusively at position 2 requires careful control of reaction conditions (e.g., temperature, solvent polarity).

  • Stereochemical Control: The spiro junction may lead to diastereomers, necessitating chiral resolution techniques.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclizationK₂CO₃, DMF, 80°C, 12h65–70%
IodinationNaI, acetone, reflux, 6h50–55%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt, 4h85–90%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in dichloromethane, ethyl acetate, and THF; sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Sensitive to light and moisture due to the iodomethyl group. Recommended storage at 2–8°C under inert atmosphere.

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